molecular formula C22H13Cl2N3O3 B5119427 2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)-4-quinolinecarboxamide

2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)-4-quinolinecarboxamide

Cat. No. B5119427
M. Wt: 438.3 g/mol
InChI Key: DXXCRFCUZIRVJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)-4-quinolinecarboxamide, also known as DCQ, is a synthetic compound that belongs to the class of quinolinecarboxamides. DCQ has been extensively studied for its potential use as an anti-cancer agent due to its ability to inhibit the activity of a specific enzyme called topoisomerase II.

Mechanism of Action

2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)-4-quinolinecarboxamide exerts its anti-cancer activity by inhibiting the activity of topoisomerase II. This enzyme is responsible for unwinding the DNA double helix during DNA replication and cell division. By inhibiting the activity of topoisomerase II, 2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)-4-quinolinecarboxamide prevents the DNA from being unwound, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)-4-quinolinecarboxamide has been shown to have potent anti-cancer activity in a variety of cancer cell lines. In addition to its ability to inhibit the activity of topoisomerase II, 2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)-4-quinolinecarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anti-cancer effects. 2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)-4-quinolinecarboxamide has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of 2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)-4-quinolinecarboxamide is its potent anti-cancer activity, making it a promising candidate for cancer treatment. However, one limitation of 2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)-4-quinolinecarboxamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, 2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)-4-quinolinecarboxamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on 2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)-4-quinolinecarboxamide. One area of research could focus on improving the solubility of 2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)-4-quinolinecarboxamide, making it more suitable for in vivo administration. Another area of research could focus on testing the safety and efficacy of 2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)-4-quinolinecarboxamide in clinical trials. Additionally, further studies could be conducted to investigate the potential of 2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)-4-quinolinecarboxamide for the treatment of other diseases, such as viral infections or autoimmune disorders.

Synthesis Methods

2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)-4-quinolinecarboxamide can be synthesized using a multi-step process involving the reaction of 2,4-dichloroaniline with 3-nitrobenzaldehyde to form an intermediate compound, which is then reacted with 4-chloroquinoline-2-carboxylic acid to yield 2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)-4-quinolinecarboxamide. The synthesis of 2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)-4-quinolinecarboxamide has been optimized to improve the yield and purity of the compound, making it more suitable for research purposes.

Scientific Research Applications

2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)-4-quinolinecarboxamide has been extensively studied for its potential use as an anti-cancer agent. Studies have shown that 2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)-4-quinolinecarboxamide can inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting the activity of this enzyme, 2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)-4-quinolinecarboxamide can prevent cancer cells from dividing and growing, making it a promising candidate for cancer treatment.

properties

IUPAC Name

2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Cl2N3O3/c23-13-8-9-17(19(24)10-13)21-12-18(16-6-1-2-7-20(16)26-21)22(28)25-14-4-3-5-15(11-14)27(29)30/h1-12H,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXCRFCUZIRVJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=C(C=C(C=C3)Cl)Cl)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)quinoline-4-carboxamide

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